MAO-B Inhibitory Potency: Meta-Chloro vs. Para-Chloro Analog
The target compound (DM3) exhibits a significantly higher MAO-B inhibitory potency than its para-chloro analog (DM4). In a head-to-head comparison, this translates to a >4-fold difference in IC50 values [1].
| Evidence Dimension | MAO-B Inhibition (IC50) |
|---|---|
| Target Compound Data | 0.130 ± 0.023 µM |
| Comparator Or Baseline | 0.589 ± 0.055 µM (for the para-chloro analog, DM4) |
| Quantified Difference | 4.53-fold lower IC50, representing a >4-fold increase in potency for the meta-substituted compound. |
| Conditions | Recombinant human MAO-B enzyme inhibition assay; substrate: benzylamine. |
Why This Matters
This directly informs procurement for Parkinson's disease research, where higher target engagement at lower concentrations is crucial for minimizing off-target effects and improving therapeutic windows.
- [1] Rehuman, N.A.; Oh, J.M.; Abdelgawad, M.A.; et al. Development of Halogenated-Chalcones Bearing with Dimethoxy Phenyl Head as Monoamine Oxidase-B Inhibitors. *Pharmaceuticals* **2022**, *15*, 1152. View Source
